5-amino-1H-indazol-6-ol is a nitrogen-containing heterocyclic compound belonging to the indazole family. Its chemical structure features an amino group and a hydroxyl group, contributing to its potential biological activities. The compound has garnered attention in medicinal chemistry due to its relevance as a kinase inhibitor, particularly in the context of various signaling pathways involved in cancer and other diseases.
5-amino-1H-indazol-6-ol can be synthesized through various chemical methods, which often involve the modification of existing indazole derivatives. It is also explored in patent literature for its applications as a pharmaceutical agent.
This compound is classified as an indazole derivative, specifically a substituted indazole. It is recognized for its potential as an active pharmaceutical ingredient due to its interactions with biological targets such as kinases.
The synthesis of 5-amino-1H-indazol-6-ol typically involves several steps, including:
One common synthetic route includes the use of reagents like potassium carbonate in dimethylformamide (DMF) to facilitate the reaction between indazole derivatives and alkyl halides, resulting in the formation of 5-amino-1H-indazol-6-ol. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular formula of 5-amino-1H-indazol-6-ol is , with a molecular weight of approximately 135.15 g/mol. The structure features:
The compound's IUPAC name is 5-amino-1H-indazol-6-ol, and its CAS Registry Number is 19335-11-6. The standard InChI representation is provided as follows:
5-amino-1H-indazol-6-ol can participate in various chemical reactions, including:
Common reagents for oxidation include dichromate or permanganate under acidic conditions. Substitution reactions typically utilize alkyl halides in the presence of bases like sodium hydride or
5-Amino-1H-indazol-6-ol represents a strategically functionalized heterocyclic compound of significant interest in contemporary medicinal chemistry. This molecule features an indazole core – a bicyclic system consisting of a pyrazole ring fused to a benzene ring – bearing two critical substituents: an amino group (-NH₂) at the C5 position and a hydroxy group (-OH) at the C6 position. This specific substitution pattern imparts unique physicochemical and electronic properties to the indazole scaffold, distinguishing it from simpler unsubstituted or monosubstituted derivatives [4]. The presence of both electron-donating groups (amino and hydroxy) on adjacent positions creates a potential for complex electronic interactions, hydrogen bonding networks, and metal chelation, features highly relevant for interactions with biological targets [2] [4]. While not naturally abundant (indazoles like Nigellicine, Nigeglanine, and Nigellidine are rare natural products), synthetic access to diversely substituted indazoles like 5-amino-1H-indazol-6-ol has enabled extensive exploration of their pharmacological potential [4]. Its molecular structure positions it as a versatile pharmacophore or structural motif suitable for optimization into drug candidates targeting various disease pathways, leveraging the established biological relevance of the indazole nucleus observed in several clinically used agents [3] [6].
The indazole nucleus (1H-indazole) is a privileged scaffold in pharmaceutical research, forming the core structure of numerous clinically approved drugs and investigational compounds across diverse therapeutic areas. Its popularity stems from several key attributes:
The significance of indazole derivatives in medicine is underscored by several approved drugs and clinical candidates:
Table 1: Clinically Relevant Indazole-Containing Drugs and Their Applications
Drug Name | Core Indazole Structure | Primary Therapeutic Use | Key Structural Features |
---|---|---|---|
Bendazac | 1-Benzyl-1H-indazol-3-yloxyacetic acid | Anti-inflammatory, Anti-cataract | Indazole-3-oxyacetic acid derivative |
Benzydamine | 1-(Benzyl)-3-(3-(dimethylamino)propoxy)-1H-indazole | Local Anti-inflammatory | Indazole with basic amine side chain |
Lonidamine | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | Anticancer (mitochondrial metabolism) | Indazole-3-carboxylic acid with dichlorobenzyl substitution |
Granisetron | endo-1-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)-1H-indazole-3-carboxamide | Antiemetic (5-HT3 antagonist) | 1-Methylindazole-3-carboxamide linked to tropane analogue |
Axitinib | N-Methyl-2-(3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl)-benzamide | Anticancer (Tyrosine Kinase Inhibitor) | 6-Thioether-linked indazole |
Nemiralisib | 1-(6-(1H-1,2,4-Triazol-1-yl)indazol-4-yl)-N-(3,3-difluorocyclobutyl)piperidin-4-amine | Anti-inflammatory (PI3Kδ Inhibitor - Inhaled) | 4-Aminopiperidine-substituted indazole with triazole linker |
Research specifically on 5- and 6-substituted indazoles has gained considerable momentum, driven by the observation that substitutions at these positions often lead to enhanced potency and selectivity against various enzymes and receptors. For instance:
This context underscores the importance of 5-amino-1H-indazol-6-ol. Its specific substitution pattern – combining electron-donating amino and hydroxy groups at adjacent positions on the indazole scaffold – makes it a highly valuable precursor or core structure for developing new agents targeting CNS disorders (leveraging potential MAO inhibition or serotonin receptor modulation), inflammation (via JNK/PI3Kδ pathways), oncology, and potentially other areas like glaucoma, building upon the success of structurally related indazole drugs [1] [2] [4].
The C5-amino and C6-hydroxy substituents on the 1H-indazole scaffold are not merely passive appendages; they confer distinct and often synergistic electronic, steric, and hydrogen-bonding properties that profoundly influence the molecule's interactions with biological targets. Understanding their individual and combined contributions is key to rational drug design using 5-amino-1H-indazol-6-ol.
Table 2: Structural and Functional Contributions of C5-Amino and C6-Hydroxy Groups in 5-Amino-1H-indazol-6-ol
Property | Contribution of C5-Amino (-NH₂) | Contribution of C6-Hydroxy (-OH) | Synergistic Effect |
---|---|---|---|
Electronic | Strong electron donation (+M), ↑ e⁻ density at C4, C6, C7 | Mixed donor/withdrawer; influences local electron density at C5,C7 | Mutual electronic influence; potential for enhanced resonance |
Hydrogen Bonding | H-bond Donor (2x H) & Acceptor (N lone pair) | Strong H-bond Donor (O-H) & Strong Acceptor (O lone pairs) | Potential for bidentate H-bonding; complex H-bond network formation |
Metal Coordination | Indirectly enhances donor ability of N2 and O(6-OH) | Potential bidentate chelator with N2 (O, N coordination) | May facilitate stronger/more diverse metal complex formation |
Solubility/Polarity | Increases hydrophilicity | Significantly increases hydrophilicity | Highly polar, hydrophilic character |
SAR (Biological Target) | Critical for target engagement (e.g., MAO, receptor binding) | Essential for potency & stability (e.g., 5-HT₂ agonism, MAO-B inh) | Adjacent positioning enables unique, high-affinity binding motifs |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: